(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine is a compound that features both a trifluoromethyl group and a methylsulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine typically involves multiple stepsThis process involves the use of carbon-centered radical intermediates . The methylsulfonyl group can be introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and methylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could potentially be developed as pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation .
Mechanism of Action
The mechanism of action of (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the methylsulfonyl group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Methylsulfonyl)-3-(trifluoromethyl)phenyl)methanamine: Similar structure but different position of the trifluoromethyl group.
(4-(Trifluoromethoxy)phenyl)methanamine: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
(4-(Methylsulfonyl)phenyl)methanamine: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of the trifluoromethyl and methylsulfonyl groups in (4-((Methylsulfonyl)methyl)-2-(trifluoromethyl)phenyl)methanamine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds cannot .
Properties
Molecular Formula |
C10H12F3NO2S |
---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
[4-(methylsulfonylmethyl)-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C10H12F3NO2S/c1-17(15,16)6-7-2-3-8(5-14)9(4-7)10(11,12)13/h2-4H,5-6,14H2,1H3 |
InChI Key |
BQTXQAOPCOSZOW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.